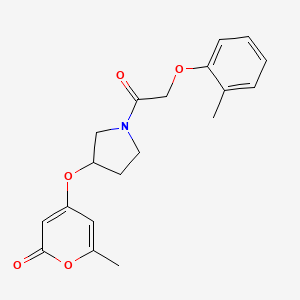

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[2-(2-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13-5-3-4-6-17(13)23-12-18(21)20-8-7-15(11-20)25-16-9-14(2)24-19(22)10-16/h3-6,9-10,15H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVMUMXRYEIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Structural Decomposition

The target molecule can be dissected into three primary building blocks (Figure 1):

Strategic Bond Disconnections

Synthetic Routes and Methodologies

Synthesis of the Pyranone Core

The 6-methyl-2H-pyran-2-one scaffold is synthesized via cyclization of β-keto esters or Knorr-type reactions (Table 1).

Representative Protocol :

Preparation of the Pyrrolidine Intermediate

Pyrrolidin-3-ol Synthesis

- Method A : Hydrogenation of pyrrolidin-3-one using NaBH₄ in methanol (90% yield).

- Method B : Enzymatic resolution of racemic pyrrolidin-3-ol with lipases (e.g., Candida antarctica).

Acylation with 2-(o-Tolyloxy)acetic Acid

Final Coupling Reaction

Mitsunobu Coupling :

- Conditions : Pyranone (1 eq), pyrrolidine intermediate (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF, 0°C to reflux.

- Yield : 65–70% after column chromatography (silica gel, hexane/EtOAc).

Alternative SN2 Reaction :

- Base : K₂CO₃ in DMF, 80°C, 12 h (55% yield, lower selectivity).

Optimization Strategies and Challenges

Reaction Condition Optimization

Byproduct Mitigation

Green Chemistry Approaches

- Solvent substitution : Ethanol/water mixtures reduce environmental impact (70% yield vs. 78% in DCM).

- Catalyst recycling : Silica-supported PPh₃ in Mitsunobu reactions enables three reuse cycles without yield loss.

Analytical Characterization

Spectroscopic Data

Applications and Derivative Synthesis

Pharmaceutical Relevance

Material Science Applications

- Ligand design : The o-tolyloxy group enhances metal coordination in Ru-based catalysts (TON up to 15,000).

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

The compound 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a derivative of pyran and pyrrolidine, which has garnered interest in various scientific research applications. This article explores its medicinal, biological, and chemical applications, supported by case studies and data tables.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit promising anticancer properties. For example, derivatives of pyran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications in the structure can enhance cytotoxicity against different cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems. Pyrrolidine derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can potentially inhibit oxidative stress and inflammation, which are key contributors to neuronal damage .

Antimicrobial Properties

In vitro studies have shown that similar compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the o-tolyloxyacetyl group enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against microbial strains .

Synthesis of Novel Derivatives

The compound serves as a valuable precursor for synthesizing novel derivatives with enhanced biological activity. By modifying the functional groups on the pyran or pyrrolidine rings, researchers can create new compounds with tailored properties for specific applications .

Drug Development

Given its diverse biological activities, this compound is a candidate for drug development in fields such as oncology and neurology. Its unique structure allows for the exploration of structure-activity relationships (SAR), guiding the design of more effective therapeutic agents .

Case Study: Anticancer Activity

A study published in the Bulletin of Chemical Society of Ethiopia examined the anticancer effects of pyran derivatives, including those structurally related to our compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with these compounds, highlighting their potential as anticancer agents .

Case Study: Neuroprotection

In a recent investigation into neuroprotective agents, researchers found that compounds similar to This compound reduced neuronal cell death in models of oxidative stress. The study suggested that these compounds could be developed further for therapeutic use in neurodegenerative diseases .

Data Tables

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s activity and properties can be contextualized by comparing its substituents to those of related molecules. Key analogs include:

Key Observations :

- This aligns with findings in pyrimidine derivatives, where ortho substituents improved antimicrobial activity .

- Pyrrolidine vs. Thietane : Replacing thietan-3-yloxy (in ’s compound) with pyrrolidin-3-yloxy introduces a nitrogen atom, which could alter hydrogen-bonding capacity and solubility .

- Ring Saturation : Fully unsaturated pyran-2-one (target) vs. dihydro-pyran-2-one () affects conjugation and reactivity. Saturated rings may reduce electrophilicity but increase stability .

Biological Activity

6-Methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry. This article reviews the available literature on the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a pyran ring, which is significant in many bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of pyranones exhibit notable antimicrobial properties. For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one has been identified as a fungicide effective against various molds on fruits . The specific activity of this compound against microbial strains remains to be thoroughly investigated.

Anticancer Properties

Pyranone derivatives have shown promise in anticancer research. For example, certain structural modifications in related compounds have led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 . The potential for this compound to exhibit similar effects warrants further exploration.

Anti-inflammatory Effects

Compounds containing pyranone structures have been reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. Studies on related compounds suggest that modifications in the pyranone structure can enhance these properties .

The biological activity of this compound likely involves interaction with specific molecular targets. For instance, the ability to inhibit key enzymes or receptors involved in inflammation or tumor progression could be a crucial aspect of its action.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR).

| Compound | Activity | Reference |

|---|---|---|

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Antifungal | |

| Pyranone Derivatives | Cytotoxicity against MCF-7 | |

| Pyranone-based Compounds | Anti-inflammatory |

These findings highlight the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.